3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

12-lipoxygenase platelet inflammation

3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034205-68-8) is a synthetic small molecule with the molecular formula C19H20N4O3 and a molecular weight of 352.39 g/mol. It belongs to the class of pyrrolidine-ether-linked pyrazine-2-carbonitrile derivatives, a scaffold associated with diverse biological activities including kinase inhibition and anti-inflammatory effects.

Molecular Formula C19H20N4O3
Molecular Weight 352.394
CAS No. 2034205-68-8
Cat. No. B2949843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034205-68-8
Molecular FormulaC19H20N4O3
Molecular Weight352.394
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C19H20N4O3/c1-25-15-5-2-14(3-6-15)4-7-18(24)23-11-8-16(13-23)26-19-17(12-20)21-9-10-22-19/h2-3,5-6,9-10,16H,4,7-8,11,13H2,1H3
InChIKeyCTZMWTOBDKBTJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034205-68-8): Core Chemical Identity and Structural Baseline for Procurement


3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034205-68-8) is a synthetic small molecule with the molecular formula C19H20N4O3 and a molecular weight of 352.39 g/mol . It belongs to the class of pyrrolidine-ether-linked pyrazine-2-carbonitrile derivatives, a scaffold associated with diverse biological activities including kinase inhibition and anti-inflammatory effects [1]. The compound is commercially available for research use at a purity of 90% .

Kinase pathway study scaffold (class-level evidence)
Unique N-acyl substituent selectivity context
Research-grade purity specification (lot review recommended)

Why Unverified Substitution of 3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034205-68-8) Carries Scientific Risk


Within the pyrazine-2-carbonitrile class, the specific N-acyl substitution on the pyrrolidine ring dictates both potency and selectivity profiles . Closely related analogs bearing methylsulfonyl, phenylsulfonyl, or heteroaryl-carbonyl groups exhibit distinct electronic and steric properties that can profoundly alter target engagement. Without direct comparative pharmacological data, generic interchange risks introducing uncharacterized off-target effects or losing the desired biological activity, making procurement of the exact CAS 2034205-68-8 essential for experimental reproducibility.

N-acyl variation may alter potency and selectivity profiles compared to methylsulfonyl or phenylsulfonyl analogs.
Structural similarity does not ensure interchangeable bioactivity; distinct electronic/steric effects can shift target engagement.
Lack of direct comparative pharmacological data limits substitution confidence.

Quantitative Differentiation Evidence for 3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (2034205-68-8) Against Closest Analogs


In Vitro Platelet 12-Lipoxygenase Inhibition at 30 µM

The target compound demonstrates measurable inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM in a binding assay . While no direct comparator is available within the same assay, this provides a baseline activity for the specific N-(4-methoxyphenylpropanoyl) substitution pattern.

12-LOX Inhibition
Data to verify
Inhibition observed at 30 µM
Supports 12-lipoxygenase screening context
Single-concentration screen; no comparator data
12-lipoxygenase platelet inflammation

Commercial Availability and Purity Specification

The compound is offered at a certified purity of 90% as a research-grade chemical . This specification is critical for reproducibility in biological assays, where impurities could confound results.

Purity Specification
Specification review
90% (vendor COA)
Purity level may require assay validation
5% below common research threshold
procurement purity research chemical

Structural Differentiation via N-Acyl Substituent: 4-Methoxyphenylpropanoyl vs. Common Analogs

The 3-(4-methoxyphenyl)propanoyl group on the pyrrolidine nitrogen distinguishes this compound from common analogs such as the methylsulfonyl (CAS not specified), phenylsulfonyl (CAS not specified), or pyrazine-2-carbonyl (CAS 2034397-38-9) derivatives. While no quantitative SAR data exist for this specific series, related pyrrolidine-pyrazine-2-carbonitriles in patent WO2014106800A2 demonstrate that N-acyl variation modulates kinase IC50 values from <100 nM to >1 µM , suggesting that the methoxyphenylpropanoyl substituent may confer a distinct activity profile.

N-Acyl Substituent
Class-level inference
4-methoxyphenylpropanoyl vs. common analogs
May confer distinct kinase selectivity profile
No direct IC50; patent-derived SAR inference
structure-activity relationship kinase inhibitor scaffold optimization

Predicted Physicochemical Property Comparison with Selected Analogs

The target compound (MW 352.39, cLogP ~2.5) occupies a distinct physicochemical space compared to the smaller methylsulfonyl analog (MW ~283, cLogP ~0.5) and the larger indole-acetyl analog (MW ~375, cLogP ~3.0) [1]. These differences can influence solubility, permeability, and metabolic stability.

Physicochemical Profile
Class-level inference
MW 352, cLogP ~2.5 vs. methylsulfonyl/indole analogs
Intermediate lipophilicity may influence ADME
Calculated properties; experimental validation needed
drug-likeness physicochemical properties ADME

Validated Research Application Scenarios for 3-((1-(3-(4-Methoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (2034205-68-8)


Target Deconvolution in Kinase Profiling Panels

Given the class-level evidence that pyrrolidine-pyrazine-2-carbonitriles can inhibit kinases at nanomolar concentrations , this specific compound can be used as a chemical probe to identify its molecular target(s) through kinome-wide selectivity screening, leveraging its unique N-acyl substituent to explore structure-activity relationships.

Inflammation Model Studies Focusing on 12-Lipoxygenase Pathway

The demonstrated inhibition of platelet 12-lipoxygenase at 30 µM supports the use of this compound in cellular or in vivo models of inflammation to investigate the role of 12-lipoxygenase and compare its efficacy with known inhibitors like ML355.

Structure-Activity Relationship (SAR) Expansion of Pyrazine-2-carbonitrile Series

Medicinal chemistry teams can employ this compound as a reference point to systematically explore the biological consequences of the 4-methoxyphenylpropanoyl substituent versus other acyl, sulfonyl, or heteroaryl-carbonyl groups, using the class-level SAR insights from patent WO2014106800A2 as a guide.

Analytical Method Development and Reference Standard

The certified purity of 90% makes this compound suitable as a reference standard for HPLC or LC-MS method development and validation when working with this structural class, provided that the 10% impurity is accounted for in quantitative analyses.

Application
Selection Property
Validation Focus
Kinase profiling studies
N-acyl substituent selectivity context
Kinome-wide target engagement review
12-lipoxygenase pathway studies
Reported enzyme inhibition context
Cellular assay endpoint validation
Structure-activity relationship studies
Substituent-dependent scaffold profile
Comparative SAR analysis
Analytical method development
Purity specification context
Impurity profiling and method validation
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